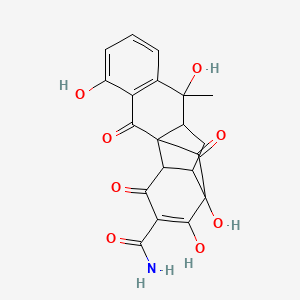
N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C12H18N4O2 . It is used in the synthetic preparation of pyrazolyl-pyrimidines as selective inhibitors of CDK4/CDK6 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 2-Bromo-5-nitropyridine and Dimethylamine . More detailed synthesis methods and reactions leading to the formation of various piperidine derivatives can be found in the scientific literature .Molecular Structure Analysis
The InChI Code for a similar compound, 1-(6-nitropyridin-3-yl)piperidin-4-one, is 1S/C10H11N3O3/c14-9-3-5-12(6-4-9)8-1-2-10(11-7-8)13(15)16/h1-2,7H,3-6H2 . This provides a basis for understanding the molecular structure of “this compound”.Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This information can provide insights into the chemical reactions involving “this compound”.Scientific Research Applications
Formation of Aminals via Pummerer Rearrangement : The reaction of amines with acid chlorides, in the presence of a tertiary base, leads to the unexpected formation of aminals. This can be explained by a Pummerer type rearrangement, which is a significant finding in organic synthesis (Rakhit, Georges, & Bagli, 1979).
1,3-Dipolar Cycloaddition Reactions : Nitropyridyl isocyanates undergo 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides. This results in the formation of tetrazolinones and substituted amines, a process important for the development of new organic compounds (Holt & Fiksdahl, 2007).
Drug Solubility Improvement via Ultrasound Irradiation : Ultrasound irradiation is a method used to form salts from poorly soluble compounds. This approach has been applied to 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one amine salts, indicating a potential application in pharmaceuticals (Machado et al., 2013).
Inhibition of Nitrosation by Steric Hindrance : The nitrosation of piperidine and its derivatives in acid medium has been studied, showing that steric hindrance can affect the rate of nitrosation. This could be significant in understanding and controlling the formation of potentially harmful N-nitroso compounds (González-Mancebo et al., 1997).
Ruthenium Nitrosyl Complexes for Photorelease and Scavenging of NO : Ruthenium nitrosyl complexes with N,N-dimethyl-1-(pyridin-2-yl)-1,3,5-triazin-2-amine show potential for photocleavage and light-triggered release of NO, which is significant in medicinal chemistry and biochemistry (Giri et al., 2020).
Future Directions
The future directions for “N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine” could involve further exploration of its potential use in the synthesis of pyrazolyl-pyrimidines and their applications as selective inhibitors of CDK4/CDK6 . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-14(2)10-5-7-15(8-6-10)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHCCAPJWNLPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)


![(3S,4S,7R,13S)-N-[(2S)-1-[(2S)-6-amino-1-[(Z)-1-[2-[[(1S,4S,7S,10S,14R,17Z,23S)-7-benzyl-3,6,9,15,21,24-hexahydroxy-4-(2-hydroxy-2-iminoethyl)-23-[(4-hydroxyphenyl)methyl]-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacosa-2,5,8,15,17,21,24-heptaen-10-yl]imino]-2-hydroxyethyl]imino-1-hydroxybut-2-en-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]-3-[[[(3R,6S,9S,12S,15S)-12-(4-aminobutyl)-15-[[(2S)-2-[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-1-hydroxypropylidene]amino]-9-benzyl-5,8,11,14-tetrahydroxy-6-(2-methylpropyl)-1-thia-4,7,10,13-tetrazacyclohexadeca-4,7,10,13-tetraen-3-yl]-hydroxymethylidene]amino]-9,12-dihydroxy-4-methyl-2-oxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadeca-8,11-diene-7-carboximidic acid](/img/structure/B569765.png)